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molecular formula C11H7BrClF2N3O B8578125 5-bromo-N-(3-chloro-4-(difluoromethoxy)phenyl)pyrimidin-2-amine

5-bromo-N-(3-chloro-4-(difluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No. B8578125
M. Wt: 350.54 g/mol
InChI Key: YGMPAKSDMZGXDG-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

To a solution of 3-chloro-4-(difluoromethoxy)aniline (0.814 g, 4.20 mmol) in butan-1-ol (10 mL), were added DIPEA (2.203 mL, 12.61 mmol) and 2,5-dibromopyrimidine (1 g, 4.20 mmol). The reaction mixture was stirred at 120° C. for 12 h and concentrated. The crude product was purified by flash chromatography on silica gel using 3% ethyl acetate in petroleum ether to give 5-bromo-N-(3-chloro-4-(difluoromethoxy)phenyl)pyrimidin-2-amine (0.8 g, 64%). LCMS (ES-ES), m/z 349.98.
Quantity
0.814 g
Type
reactant
Reaction Step One
Name
Quantity
2.203 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH:10]([F:12])[F:11])[NH2:5].CCN(C(C)C)C(C)C.Br[C:23]1[N:28]=[CH:27][C:26]([Br:29])=[CH:25][N:24]=1>C(O)CCC>[Br:29][C:26]1[CH:25]=[N:24][C:23]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:9][CH:10]([F:11])[F:12])=[C:2]([Cl:1])[CH:3]=2)=[N:28][CH:27]=1

Inputs

Step One
Name
Quantity
0.814 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1OC(F)F
Name
Quantity
2.203 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=N1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel using 3% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC1=CC(=C(C=C1)OC(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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